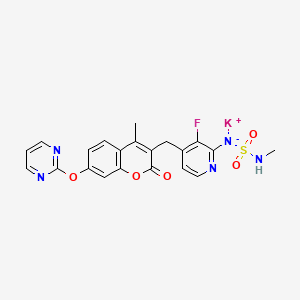

Avutometinib potassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

946128-90-1 |

|---|---|

Molecular Formula |

C21H17FKN5O5S |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

potassium [3-fluoro-4-[(4-methyl-2-oxo-7-pyrimidin-2-yloxychromen-3-yl)methyl]-2-pyridinyl]-(methylsulfamoyl)azanide |

InChI |

InChI=1S/C21H17FN5O5S.K/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2;/h3-9,11,23H,10H2,1-2H3;/q-1;+1 |

InChI Key |

KYKJFDDJHVJFIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)[N-]S(=O)(=O)NC)F.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Attack: Avutometinib's Mechanism of Action in KRAS-Mutant Cells

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Avutometinib, a novel small molecule inhibitor, is at the forefront of targeted therapies for KRAS-mutant cancers. Its unique mechanism as a "RAF/MEK clamp" offers a distinct advantage over conventional MEK inhibitors. This technical guide delves into the core mechanism of action of avutometinib in KRAS-mutant cells, with a particular focus on its synergistic combination with the FAK inhibitor, defactinib, to overcome adaptive resistance.

Core Mechanism: The RAF/MEK Clamp

In KRAS-mutant cancer cells, the RAS/RAF/MEK/ERK (MAPK) signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival.[1][2] Avutometinib functions as a dual inhibitor, targeting this pathway at two critical nodes: RAF and MEK.[3] Unlike traditional MEK inhibitors that only block the kinase activity of MEK, avutometinib also prevents the phosphorylation of MEK by RAF.[4] It achieves this by inducing the formation of an inactive complex between RAF and MEK, effectively "clamping" them together and preventing the downstream signaling cascade.[5] This dual inhibition leads to a more complete and durable suppression of the MAPK pathway.[6]

Overcoming Resistance: The Role of FAK Inhibition

A significant challenge in targeting the MAPK pathway is the development of adaptive resistance.[7] When MEK is inhibited, cancer cells can activate alternative survival pathways. One key mechanism of resistance is the activation of Focal Adhesion Kinase (FAK).[7][8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.[9] Its upregulation in response to MEK inhibition allows cancer cells to bypass the MAPK blockade and continue to proliferate.[9][10]

The combination of avutometinib with a FAK inhibitor, such as defactinib, provides a powerful two-pronged attack.[8] While avutometinib shuts down the primary MAPK signaling pathway, defactinib simultaneously blocks the FAK-mediated escape route.[8][9] This dual blockade has been shown to be more effective than either agent alone in preclinical models and has demonstrated significant clinical activity in patients with KRAS-mutant cancers.[8][11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of avutometinib, primarily in combination with defactinib.

Table 1: Clinical Efficacy of Avutometinib in Combination with Defactinib (RAMP 201 Trial)

| Outcome Measure | All Patients | KRAS-Mutant | KRAS Wild-Type |

| Overall Response Rate (ORR) | 31%[6][12] | 44%[12] | 17%[12] |

| Complete Response (CR) | 2%[8] | 4%[8] | 0% |

| Partial Response (PR) | 29%[8] | 40%[8] | 17%[8] |

| Stable Disease (SD) | 57%[8] | - | - |

| Progressive Disease (PD) | 8%[8] | - | - |

| Median Duration of Response (DOR) | 31.1 months[4][11] | - | - |

| Median Progression-Free Survival (PFS) | 12.9 months[11] | 22.0 months[11] | 12.8 months[11] |

Table 2: Preclinical Efficacy of Avutometinib

| Assay | Cell/Model Type | Metric | Avutometinib Alone | Avutometinib + FAK Inhibitor |

| 3D Proliferation Assay | LGSOC Organoid | Combination Index | - | 0.53 (Synergistic)[2] |

| In Vivo Tumor Growth | KRAS G12V CRC PDX | Tumor Regression | 11% (1/6 mice)[13] | >40% (5/6 mice)[14][13] |

| In Vivo Tumor Growth | KRAS G12D CRC PDX | Tumor Regression | 17% (1/6 mice)[14][13] | 13-18% (2/6 mice)[14][13] |

| Western Blot | LGSOC PDX | pERK Reduction | Significant | More significant than avutometinib alone (p=0.0003)[2] |

| Western Blot | LGSOC PDX | pFAK Reduction | - | Significant (p=0.0172)[2] |

| Cell Viability | Endometrial Cancer Cell Lines | IC50 | 0.3 ± 0.1 µM to 7.5 ± 1.2 µM | - |

Experimental Protocols

Western Blotting for Phosphorylated ERK (p-ERK) and FAK (p-FAK)

This protocol is a representative methodology for assessing the inhibition of MAPK and FAK signaling pathways.

-

Cell Lysis:

-

Treat KRAS-mutant cancer cells with avutometinib, defactinib, or the combination at desired concentrations for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204), total ERK, p-FAK (e.g., Tyr397), and total FAK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of avutometinib in a preclinical setting.

-

Animal Model:

-

Utilize immunodeficient mice (e.g., nude or SCID).

-

Implant KRAS-mutant cancer cells subcutaneously or orthotopically.

-

-

Tumor Growth and Treatment:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, avutometinib, defactinib, combination).

-

Administer drugs via oral gavage at the specified doses and schedule (e.g., twice weekly for avutometinib, twice daily for defactinib).

-

-

Tumor Measurement and Analysis:

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Avutometinib's dual inhibition of RAF/MEK and defactinib's FAK blockade.

Caption: Preclinical experimental workflow for evaluating avutometinib.

References

- 1. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Verastem Oncology Announces Publication of the Primary Results from the Phase 2 RAMP 201 Trial of Avutometinib in Combination with Defactinib in Patients with Recurrent Low-Grade Serous Ovarian Cancer in the Journal of Clinical Oncology | Verastem, Inc. [investor.verastem.com]

- 7. onclive.com [onclive.com]

- 8. onclive.com [onclive.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Verastem Oncology Presents Positive Updated RAMP 201 Data for Avutometinib and Defactinib Combination in Recurrent Low-Grade Serous Ovarian Cancer at the International Gynecologic Cancer Society (IGCS) 2024 Annual Meeting | Verastem, Inc. [investor.verastem.com]

- 13. researchgate.net [researchgate.net]

- 14. Validate User [aacrjournals.org]

Avutometinib: A Technical Guide to its Dual RAF/MEK Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Avutometinib (also known as VS-6766) is a pioneering small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK signaling cascade, a critical pathway frequently dysregulated in human cancers. Unlike traditional inhibitors that target a single kinase, Avutometinib functions as a "RAF/MEK clamp," exerting a dual inhibitory effect that offers a more profound and durable blockade of the pathway. This technical guide elucidates the core mechanism of Avutometinib, presents key quantitative data from preclinical and clinical studies, and details the experimental protocols used to characterize its activity.

The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of cellular signaling, translating extracellular cues into intracellular responses that govern cell proliferation, differentiation, and survival.[1][2] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, fueling uncontrolled tumor growth.[3][4] Avutometinib is designed to interrupt this aberrant signaling.

The "RAF/MEK Clamp": Avutometinib's Core Mechanism

Avutometinib's distinction lies in its ability to simultaneously inhibit both RAF and MEK activity through a unique allosteric mechanism.[5][6] This dual action prevents the compensatory feedback loops that often limit the efficacy of single-target MEK inhibitors.[7][8]

The mechanism can be dissected into two key functions:

-

Direct MEK Inhibition : Avutometinib binds directly to MEK1, allosterically inhibiting its kinase activity.[6][9]

-

Indirect RAF Inhibition : By binding to MEK, Avutometinib induces and stabilizes a dominant-negative, inactive RAF-MEK complex.[7][10][11] This "clamp" sequesters RAF (including ARAF, BRAF, and CRAF) and prevents it from phosphorylating and activating MEK.[12][13] This unique action effectively makes MEK a dominant-negative inhibitor of RAF.[12]

This dual blockade leads to a more complete and sustained inhibition of ERK signaling compared to agents that only target MEK.[9]

Overcoming Resistance: Combination with FAK Inhibition

A key mechanism of resistance to MAPK pathway inhibitors is the compensatory activation of parallel signaling pathways, notably through Focal Adhesion Kinase (FAK).[7][14] Treatment with Avutometinib can increase levels of phosphorylated FAK.[10][11] To counteract this escape mechanism, Avutometinib is often co-administered with Defactinib, a FAK inhibitor. This combination blocks both the primary MAPK driver pathway and the FAK-mediated resistance pathway, leading to synergistic anti-tumor activity and more durable responses.[13][14][15]

Quantitative Data

The potency of Avutometinib has been quantified against key kinases in the MAPK pathway and in various cancer cell lines.

| Target Kinase / Cell Line | Mutation Status | IC₅₀ (nM) | Reference |

| Kinase Assays | |||

| BRAFV600E | V600E Mutant | 8.2 | [6][12] |

| BRAF (Wild-Type) | Wild-Type | 19 / 190 | [6][12] |

| CRAF | Wild-Type | 56 | [6][9][12] |

| MEK1 | Wild-Type | 160 | [6][9][12] |

| Cell Growth Assays | |||

| SK-MEL-28 | BRAF V600E | 65 | [12] |

| SK-MEL-2 | NRAS Mutant | 28 | [12] |

| MIAPaCa-2 | KRAS Mutant | 40 | [12] |

| HCT116 | KRAS Mutant | 46 | [12] |

| SW480 | KRAS Mutant | 277 | [12] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The combination of Avutometinib and Defactinib has shown significant clinical activity in patients with recurrent LGSOC.

| Efficacy Endpoint | Overall Population | KRAS Mutant | KRAS Wild-Type | Reference |

| Objective Response Rate (ORR) | 31% | 44% | 17% | [16][17] |

| Disease Control Rate (DCR at ≥6 mo) | 61% | 70% | 50% | [16][17] |

| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months | [17][18] |

| Median Duration of Response (DOR) | 31.1 months | 31.1 months | 9.2 months | [17][18] |

Data from the Phase 2 RAMP 201 trial. ORR is the percentage of patients whose tumors shrink by a predefined amount. DCR is the percentage of patients who have a complete response, partial response, or stable disease. PFS is the length of time during and after treatment that a patient lives with the disease without it getting worse.

Experimental Protocols

This protocol is used to determine the IC₅₀ of Avutometinib in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, SK-MEL-28) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, cells are treated with a range of concentrations of Avutometinib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: After incubation, a cell viability reagent, such as WST-8 from a Cell Counting Kit-8, is added to each well.[12]

-

Final Incubation: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a multiwell spectrophotometer (ELISA reader) at a wavelength of 450 nm.[12]

-

Analysis: Absorbance values are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.

This protocol is used to confirm that Avutometinib inhibits the phosphorylation of its downstream targets, MEK and ERK.

Methodology:

-

Cell Treatment: Cancer cells are grown to ~70-80% confluency and then treated with Avutometinib or a vehicle control for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.[15] A loading control antibody (e.g., β-actin) is also used.

-

Detection: The membrane is washed and incubated with a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities for phosphorylated proteins are normalized to their respective total protein levels to determine the degree of pathway inhibition.

This protocol evaluates the anti-tumor efficacy of Avutometinib in a living organism.

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Avutometinib alone, Defactinib alone, Avutometinib + Defactinib). The drugs are administered, typically by oral gavage, according to a predetermined dose and schedule (e.g., daily or twice weekly).[15]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Survival can also be monitored as a primary endpoint.

-

Analysis: Tumor growth curves are plotted for each group to assess treatment efficacy. Statistical analyses are performed to compare the anti-tumor activity between treatment arms.[15] At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot) to confirm target engagement in vivo.[6]

References

- 1. What is Avutometinib used for? [synapse.patsnap.com]

- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. RAF and MEK Inhibitors in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. verastem.com [verastem.com]

- 8. Verastem Oncology Announces Design for Confirmatory Trial of Avutometinib and Defactinib in Recurrent Low-Grade Serous Ovarian Cancer - BioSpace [biospace.com]

- 9. Avutometinib (RO 5126766, CH5126766)| Raf/MEK inhibitor | Probechem Biochemicals [probechem.com]

- 10. drugs.com [drugs.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nottheseovaries.org [nottheseovaries.org]

- 15. Preclinical in vitro and in vivo activity of the RAF/MEK clamp avutometinib in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Verastem Oncology Announces Publication of the Primary Results from the Phase 2 RAMP 201 Trial of Avutometinib in Combination with Defactinib in Patients with Recurrent Low-Grade Serous Ovarian Cancer in the Journal of Clinical Oncology [businesswire.com]

- 17. targetedonc.com [targetedonc.com]

- 18. cancernetwork.com [cancernetwork.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Avutometinib Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib potassium, also known as VS-6766 and formerly RO5126766, is a novel, orally bioavailable small molecule that functions as a dual inhibitor of RAF and MEK kinases. It is a first-in-class "RAF/MEK clamp" that uniquely induces the formation of inactive RAF/MEK complexes, thereby preventing MEK phosphorylation by ARAF, BRAF, and CRAF. This mechanism of action leads to a more profound and sustained inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various human cancers and plays a critical role in tumor cell proliferation, differentiation, and survival. Avutometinib is often co-administered with the focal adhesion kinase (FAK) inhibitor defactinib, a combination designed to overcome the adaptive resistance mediated by FAK activation upon RAF/MEK inhibition. This combination therapy has received accelerated approval for the treatment of adult patients with recurrent low-grade serous ovarian cancer (LGSOC) harboring a KRAS mutation.

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key clinical trial data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of avutometinib has been characterized in several clinical studies, demonstrating predictable absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Following oral administration, avutometinib reaches maximum plasma concentration (Cmax) within 1 to 2 hours. The drug exhibits a long terminal half-life of approximately 60 hours. In a Phase I study in Japanese patients with advanced solid tumors, the plasma half-life ranged from 45.8 to 93.7 hours, with steady-state concentrations achieved by day 8 of continuous daily dosing.

| Parameter | Value | Study Population |

| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Patients with solid tumors |

| Terminal Half-Life (t½) | ~60 hours | Patients with solid tumors |

| 45.8 - 93.7 hours | Japanese patients with advanced solid tumors |

Metabolism and Excretion

Avutometinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. DrugBank information indicates an apparent oral clearance of 0.3 L/h.

Experimental Protocols: Pharmacokinetic Analysis

Blood Sampling and Processing: In the first-in-human Phase I study of avutometinib (RO5126766), pharmacokinetic (PK) and pharmacodynamic (PD) samples from peripheral blood mononuclear cells (PBMCs) were collected after a single run-in dose and on day 15 of the first cycle. For a typical non-compartmental analysis (NCA), blood samples are collected from subjects at regular intervals following drug administration to measure the drug concentration in plasma.

Bioanalytical Method: While the specific bioanalytical method for avutometinib is not detailed in the provided search results, such analyses are typically performed using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods to ensure sensitivity and specificity for the parent drug and its metabolites in plasma.

Non-Compartmental Analysis (NCA): Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). This method does not rely on assumptions about body compartments and uses algebraic equations to estimate key PK parameters.

-

Cmax and Tmax: Determined directly from the observed plasma concentration-time data.

-

Area Under the Curve (AUC): Calculated using the linear trapezoidal rule. AUC from time zero to the last measurable concentration (AUC0-last) and extrapolated to infinity (AUC0-∞) are determined.

-

Terminal Half-Life (t½): Calculated from the terminal elimination rate constant (ke), which is estimated from the log-linear decline phase of the plasma concentration-time curve.

-

Apparent Oral Clearance (CL/F): Calculated as Dose/AUC(0-∞).

Software: Pharmacokinetic analysis is typically performed using specialized software such as Phoenix® WinNonlin®.

Caption: Avutometinib's dual inhibition of RAF and MEK.

Pharmacodynamics

Avutometinib's pharmacodynamic effects are directly linked to its mechanism of action, resulting in the potent inhibition of the MAPK signaling pathway.

Target Engagement and Pathway Inhibition

The primary pharmacodynamic effect of avutometinib is the reduction of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway. The first-in-human Phase I study demonstrated that avutometinib treatment leads to reduced ERK phosphorylation in tumor tissue. In Japanese patients, the inhibitory effects on both pERK and pMEK in PBMCs were shown to be dose-dependent.

The FRAME Phase I trial further elucidated the pharmacodynamic effects of avutometinib in combination with defactinib. This study involved serial tumor biopsies to assess target engagement.

| Biomarker | Change Observed | Tissue |

| pMEK | Reduced | Flash-frozen tumor tissue |

| pERK | Reduced | Flash-frozen tumor tissue |

| pFAK | Reduced (with defactinib) | Tumor tissue (via IHC) |

Clinical Efficacy

The clinical pharmacodynamics of avutometinib, particularly in combination with defactinib, have been demonstrated in the RAMP 201 Phase II trial in patients with recurrent low-grade serous ovarian cancer.

| Endpoint | All Patients | KRAS-mutant | KRAS wild-type |

| Overall Response Rate (ORR) | 45% | 62% | 29% |

| Median Duration of Response (DOR) | Not Reached | Not Reached | Not Reached |

| Median Progression-Free Survival (PFS) | 13.0 months | 22.2 months | 10.9 months |

Experimental Protocols: Pharmacodynamic Analysis

Tumor Biopsy and Processing: As described in the FRAME trial protocol, pharmacodynamic evaluation involves the collection of tumor biopsies at baseline and on-treatment. For the analysis of phosphorylated proteins, biopsies are flash-frozen to preserve the phosphoproteome.

Immunohistochemistry (IHC) for pFAK:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.

-

Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated FAK.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target.

-

Scoring: The staining intensity and percentage of positive tumor cells are scored by a pathologist.

Antibody Bead-Based Assays for pMEK and pERK: While the specific commercial assay kits were not detailed, these assays generally follow a similar principle to a sandwich ELISA but are performed on microspheres (beads).

-

Lysate Preparation: Flash-frozen tumor tissue is homogenized and lysed to extract proteins.

-

Bead Conjugation: Microspheres are conjugated with a capture antibody specific for total MEK or ERK.

-

Incubation: The protein lysate is incubated with the antibody-conjugated beads.

-

Detection: A detection antibody specific for the phosphorylated form of the target protein (pMEK or pERK), often labeled with a fluorophore, is added.

-

Flow Cytometry: The beads are analyzed on a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of phosphorylated protein.

Caption: Synergistic inhibition by Avutometinib and Defactinib.

Conclusion

This compound represents a significant advancement in the targeted therapy of RAS/MAPK pathway-driven cancers. Its unique mechanism as a RAF/MEK clamp results in profound and durable inhibition of this key oncogenic signaling cascade. The pharmacokinetic profile of avutometinib is characterized by rapid absorption and a long terminal half-life, supporting intermittent dosing schedules. Its pharmacodynamic effects, demonstrated by the robust suppression of pERK in tumor tissues, correlate with its clinical activity. The combination of avutometinib with the FAK inhibitor defactinib has shown promising efficacy, particularly in KRAS-mutated low-grade serous ovarian cancer, by simultaneously targeting a key resistance mechanism. The detailed understanding of the pharmacokinetics and pharmacodynamics of avutometinib is crucial for the continued development and optimal clinical application of this novel anti-cancer agent. Further research will continue to refine its therapeutic applications and explore its potential in other cancer types with dysregulated MAPK signaling.

Caption: Pharmacokinetic analysis workflow.

Caption: Pharmacodynamic analysis workflow.

In Vitro Kinase Assay Profile of Avutometinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avutometinib (also known as VS-6766) is a novel small molecule inhibitor with a unique dual mechanism of action, targeting both RAF and MEK kinases within the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[1] Avutometinib's distinct mechanism, which involves the formation of a stable, inactive RAF/MEK complex, offers a potent and durable inhibition of downstream signaling.[4] This technical guide provides a comprehensive overview of the in vitro kinase assay profile of Avutometinib, detailing its inhibitory activity, the experimental protocols used for its characterization, and a visualization of the relevant biological pathways and experimental workflows.

Introduction

The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a pivotal pathway in oncology, with mutations in key components such as KRAS and BRAF driving tumorigenesis in a wide range of cancers.[1] Avutometinib has emerged as a promising therapeutic agent that simultaneously targets two key nodes in this pathway: RAF and MEK kinases.[5] Unlike conventional MEK inhibitors that can lead to feedback activation of RAF, Avutometinib stabilizes the RAF-MEK complex in an inactive conformation, thereby preventing MEK phosphorylation by RAF and subsequent downstream signaling.[3][4] This dual inhibitory action results in a more profound and sustained suppression of the MAPK pathway. This guide summarizes the key in vitro biochemical data for Avutometinib and provides detailed methodologies for its assessment.

Quantitative Kinase Inhibition Profile

The inhibitory potency of Avutometinib against key kinases in the MAPK pathway has been determined through various in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) are summarized below.

| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |

| BRAF (V600E) | Biochemical | IC50 | 8.2 | [6] |

| BRAF (wild-type) | Biochemical | IC50 | 19 | [6][7] |

| CRAF | Biochemical | IC50 | 56 | [6] |

| MEK1 | Biochemical | IC50 | 160 | [6][7] |

| MEK1 | Binding Assay | Kd | 2.9 | [4] |

| MEK2 | Binding Assay | Kd | 13 | [4] |

Signaling Pathway and Mechanism of Action

Avutometinib exerts its function by targeting the core of the RAS/RAF/MEK/ERK pathway. The diagram below illustrates the canonical signaling cascade and the points of inhibition by Avutometinib.

Caption: Avutometinib's mechanism in the RAF/MEK/ERK pathway.

Experimental Protocols

The following sections detail the methodologies for key in vitro kinase assays used to characterize Avutometinib.

RAF Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of Avutometinib to inhibit the phosphorylation of MEK1 by RAF kinases.

Experimental Workflow:

Caption: Workflow for the RAF Kinase Inhibition TR-FRET Assay.

Detailed Methodology:

-

Reagent Preparation: Recombinant RAF enzymes (BRAF, BRAF V600E, or CRAF) and inactive MEK1 (as a substrate) are diluted in kinase assay buffer. A serial dilution of Avutometinib is prepared.

-

Kinase Reaction: The RAF enzyme, inactive MEK1 substrate, and Avutometinib (or vehicle control) are combined in a microplate well.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature to allow for phosphorylation.

-

Detection: A solution containing a Europium-labeled antibody specific for phosphorylated MEK1/2 (pSer218/222) and an allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His) is added to the wells.

-

Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-compatible microplate reader. The ratio of the emission signal from the acceptor (APC) to the donor (Europium) is calculated, which is proportional to the amount of phosphorylated MEK1.

-

Data Analysis: The TR-FRET signal is plotted against the concentration of Avutometinib to determine the IC50 value.[6]

MEK1 Kinase Inhibition Assay (Coupled Assay with Fluorescence Polarization)

This assay measures the ability of Avutometinib to inhibit the phosphorylation of a peptide substrate by ERK2, in a reaction coupled to the activity of MEK1.

Experimental Workflow:

Caption: Workflow for the MEK1 Kinase Inhibition Coupled Assay.

Detailed Methodology:

-

Reagent Preparation: Active MEK1, inactive ERK2, and a fluorescently labeled peptide substrate (e.g., FAM-Erktide) are prepared in a suitable assay buffer. A serial dilution of Avutometinib is also prepared.

-

Kinase Reaction: Active MEK1, inactive ERK2, and Avutometinib (or vehicle) are combined in a microplate.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and the fluorescent peptide substrate. The plate is incubated to allow MEK1 to phosphorylate and activate ERK2, which then phosphorylates the peptide substrate.

-

Detection: An IMAP (Immobilized Metal Affinity-based Phosphorescence) binding reagent is added. This reagent binds to the phosphorylated peptide, causing a change in its molecular weight and tumbling rate.

-

Signal Measurement: The fluorescence polarization of the sample is measured. An increase in polarization indicates phosphorylation of the peptide substrate.

-

Data Analysis: The fluorescence polarization signal is plotted against the concentration of Avutometinib to calculate the IC50 value.[6]

Conclusion

The in vitro kinase assay profile of Avutometinib demonstrates its potent and dual inhibitory activity against key components of the RAS/RAF/MEK/ERK pathway. Its unique mechanism of stabilizing an inactive RAF/MEK complex distinguishes it from other MEK inhibitors and provides a strong rationale for its clinical development in cancers with MAPK pathway alterations. The detailed experimental protocols provided herein serve as a guide for researchers in the field of kinase drug discovery to further investigate and characterize similar inhibitors.

References

- 1. verastem.com [verastem.com]

- 2. verastem.com [verastem.com]

- 3. onclive.com [onclive.com]

- 4. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RO5126766(CH5126766) | CAS:946128-88-7 | Raf/MEK dual inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

Avutometinib's Dual-Action Mechanism on BRAF and CRAF Kinases: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of avutometinib (formerly VS-6766), a first-in-class small molecule inhibitor, and its distinct mechanism of action on the BRAF and CRAF kinases within the MAPK signaling pathway. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key preclinical data, outlines experimental methodologies, and visually represents the molecular interactions and experimental procedures.

Introduction: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a critical pathway that regulates normal cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of numerous cancers, leading to uncontrolled cell growth.[2] Avutometinib is an oral, potent, and selective RAF/MEK clamp designed to inhibit this pathway through a novel dual-action mechanism.[3][4] Unlike traditional MEK-only inhibitors, avutometinib simultaneously targets MEK kinase activity and prevents the compensatory reactivation of MEK by upstream RAF kinases, including BRAF and CRAF.[2]

A Differentiated Mechanism of Action: The RAF/MEK Clamp

Avutometinib's unique "RAF/MEK clamp" mechanism addresses a key limitation of MEK-only inhibitors, which can trigger a feedback loop leading to paradoxical RAF-mediated reactivation of MEK.[3] Avutometinib functions in two distinct ways:

-

Allosteric Inhibition of MEK: It binds to the MEK1/2 enzymes, inhibiting their kinase activity and preventing the phosphorylation of downstream ERK1/2.[5][6]

-

Formation of Inactive RAF/MEK Complexes: It stabilizes the formation of a dominant-negative RAF/MEK complex. This action traps BRAF and CRAF in an inactive state, preventing them from phosphorylating MEK.[1][3]

This dual mechanism leads to a more profound and sustained inhibition of the MAPK pathway, overcoming the adaptive resistance often observed with other targeted agents.[2]

Quantitative Data: Potency Against BRAF and CRAF

Biochemical assays have been employed to determine the half-maximal inhibitory concentration (IC50) of avutometinib against various kinases in the MAPK pathway. The data clearly demonstrates its potent activity against both wild-type and mutated BRAF, as well as CRAF.

| Kinase Target | IC50 (nM) |

| BRAF (wild-type) | 19 - 190 |

| BRAF V600E | 8.2 |

| CRAF (RAF-1) | 56 |

| MEK1 | 160 |

| Table 1: Avutometinib IC50 values for key MAPK pathway kinases. Data compiled from multiple cell-free kinase assays.[5][6][7] |

Experimental Protocols

The following methodologies are central to characterizing the activity of avutometinib.

RAF Kinase Inhibition Assay (In Vitro)

This biochemical assay quantifies the ability of avutometinib to inhibit RAF-mediated phosphorylation of MEK.

-

Objective: To determine the IC50 value of avutometinib against BRAF and CRAF kinases.

-

Methodology:

-

Reagents: Recombinant human RAF proteins (e.g., BRAF, BRAF V600E, CRAF), inactive substrate (e.g., K97R mutant MEK1), ATP, and the test compound (avutometinib) at various concentrations.[6]

-

Reaction: The RAF kinase, inactive MEK1 substrate, and avutometinib are incubated together in an appropriate kinase buffer. The reaction is initiated by the addition of ATP.

-

Detection: The level of MEK phosphorylation (at Ser218/222) is quantified. This is commonly performed using a time-resolved fluorescence (TRF) assay with a Europium-labeled anti-phospho-MEK antibody.[6]

-

Analysis: The fluorescence signal is measured, and the percentage of inhibition at each avutometinib concentration is calculated relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This cell-based assay measures the effect of avutometinib on the growth of cancer cell lines.

-

Objective: To determine the IC50 value for growth inhibition in cancer cells with known MAPK pathway mutations.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., melanoma, colorectal, pancreatic) are seeded in 96-well plates and allowed to adhere.[8]

-

Treatment: Cells are treated with serial dilutions of avutometinib or a vehicle control (DMSO) and incubated for a period of 72 to 120 hours.[6][8]

-

Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay. A common method is the Cell Counting Kit-8 (CCK-8) or MTT assay, where a reagent (WST-8 or MTT) is converted into a colored formazan product by metabolically active cells.[6]

-

Analysis: The absorbance is measured using a microplate reader. The percentage of cell growth inhibition is calculated for each concentration, and the IC50 is determined.

-

Western Blot Analysis for Pathway Modulation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway within cells after treatment with avutometinib.

-

Objective: To confirm that avutometinib inhibits the intended signaling pathway in a cellular context by measuring levels of phosphorylated MEK (p-MEK) and ERK (p-ERK).

-

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with avutometinib for a specified time. Subsequently, the cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading across lanes.[10][11]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The results demonstrate a reduction in p-MEK and p-ERK levels in treated cells compared to controls.[12]

-

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Conclusion

Avutometinib represents a significant advancement in targeting the MAPK pathway. Its unique RAF/MEK clamp mechanism provides a more complete and durable pathway inhibition compared to conventional MEK inhibitors by preventing feedback reactivation. The potent, quantifiable effects on both BRAF and CRAF kinases, validated through rigorous biochemical and cellular assays, underscore its potential as a cornerstone therapy for cancers driven by MAPK pathway aberrations. This guide provides the foundational technical details for researchers and clinicians working to harness the therapeutic potential of this novel agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Avutometinib plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]

- 3. verastem.com [verastem.com]

- 4. ascopubs.org [ascopubs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual inhibition of the MEK/ERK and PI3K/AKT pathways prevents pulmonary GVHD suppressing perivenulitis and bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Avutometinib in Pancreatic Cancer Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a grim 5-year survival rate.[1] A key molecular hallmark of PDAC is the near-ubiquitous presence of activating mutations in the KRAS oncogene, occurring in over 90% of cases.[2][3] These mutations lead to constitutive activation of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical cascade that drives tumor cell proliferation and survival.[4] Consequently, targeting this pathway has been a major focus of therapeutic development. Avutometinib (also known as VS-6766) is a first-in-class small molecule inhibitor with a unique mechanism of action, positioning it as a potential backbone of therapy for KRAS-driven cancers like PDAC.[5][6] This document provides a comprehensive technical overview of the preclinical studies evaluating avutometinib in various pancreatic cancer models.

Mechanism of Action of Avutometinib: The RAF/MEK Clamp

Unlike traditional MEK-only inhibitors, which can lead to compensatory reactivation of MEK signaling, avutometinib functions as a dual RAF/MEK clamp .[5][7] It allosterically inhibits MEK kinase activity while also binding to MEK in a way that promotes the formation of a dominant-negative, inactive complex with RAF proteins (ARAF, BRAF, and CRAF).[4][5][8] This dual action prevents RAF from phosphorylating and activating MEK, leading to a more complete and durable inhibition of the MAPK pathway.[4][8] This unique mechanism is crucial for overcoming the rapid feedback reactivation that often limits the efficacy of other MEK inhibitors.[5]

Preclinical Combination Therapy Studies

While avutometinib shows single-agent activity, preclinical research has overwhelmingly focused on combination strategies to enhance efficacy and overcome resistance mechanisms in pancreatic cancer models.[2][9]

Combination with KRAS G12D Inhibitors

In KRAS G12D-mutated pancreatic cancer models, combining avutometinib with the specific KRAS G12D inhibitor MRTX1133 has demonstrated significant synergistic effects.[2][10] While avutometinib alone was found to be insufficiently effective in these models, the combination led to marked inhibition of tumor cell growth.[2][9]

Key Findings:

-

Induction of Apoptosis: The combination therapy effectively induces apoptosis (programmed cell death).[2][9] This is achieved by modulating key apoptosis-regulating proteins: upregulating the pro-apoptotic protein BIM while downregulating the anti-apoptotic proteins survivin and Bcl-2.[2]

-

In Vivo Efficacy: In xenograft mouse models of KRAS G12D-mutated pancreatic cancer, the combination of avutometinib and MRTX1133 markedly delayed tumor growth compared to either agent used alone.[2][9]

Combination with FAK Inhibitors and Chemotherapy

A key mechanism of resistance to MAPK pathway inhibition is the compensatory activation of the Focal Adhesion Kinase (FAK) pathway.[5] Preclinical studies have therefore explored the combination of avutometinib with a FAK inhibitor (FAKi), defactinib. This combination has been further enhanced by adding standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).

Key Findings:

-

Dual Blockade: The combination of avutometinib and defactinib blocks both the MAPK and FAK signaling pathways, which are implicated in tumor growth and drug resistance.[11]

-

In Vivo Tumor Regression: In a KRAS/p53 pancreatic cancer mouse model, the dual combination of avutometinib + FAKi led to tumor inhibition and increased survival.[5] Strikingly, the addition of chemotherapy (gemcitabine + paclitaxel) to this dual blockade resulted in significant tumor regression and further improved survival, providing a strong rationale for the ongoing RAMP 205 clinical trial.[5][12][13]

Combination with Autophagy Inhibitors

Inhibition of the MAPK pathway can induce a protective cellular process known as autophagy.[14][15] Pancreatic cancer cells use this "self-eating" mechanism to recycle cellular components and sustain themselves under the stress of therapy.[16][17] Preclinical studies have shown that blocking this survival mechanism can enhance the efficacy of MAPK inhibitors.

Key Findings:

-

Synergistic Cytotoxicity: In KRAS-mutant PDAC cell lines, avutometinib treatment was found to increase autophagic flux.[5] Consequently, combining avutometinib with autophagy inhibitors like chloroquine or apilimod resulted in a synergistic reduction in cancer cell viability.[5][16]

Quantitative Data Summary

The following tables summarize the key outcomes from preclinical studies. Note that specific numerical data like IC50 values are often presented in conference posters and may not be available in published abstracts; the tables reflect the qualitative and semi-quantitative descriptions from the available literature.

Table 1: In Vitro Efficacy of Avutometinib Combinations in PDAC Models

| Combination | Cell Line Type | Key Outcome | Mechanism | Reference(s) |

|---|---|---|---|---|

| Avutometinib + MRTX1133 | KRAS G12D Mutant | Synergistic inhibition of cell growth | Induction of apoptosis via BIM upregulation and survivin/Bcl-2 downregulation | [2],[10],[9] |

| Avutometinib + Autophagy Inhibitors (Chloroquine/Apilimod) | KRAS Mutant | Synergistic reduction in viability | Blockade of protective autophagy induced by MAPK inhibition |[5] |

Table 2: In Vivo Efficacy of Avutometinib Combinations in PDAC Mouse Models

| Combination | Model Type | Key Outcome | Reference(s) |

|---|---|---|---|

| Avutometinib + MRTX1133 | KRAS G12D Xenograft | Marked delay in tumor growth vs. monotherapy | [2],[9] |

| Avutometinib + Defactinib (FAKi) | KRAS/p53 GEMM* | Tumor inhibition and increased survival | [5] |

| Avutometinib + Defactinib + Chemotherapy | KRAS/p53 GEMM* | Tumor regression and further improved survival | [12],[13],[5] |

*GEMM: Genetically Engineered Mouse Model

Experimental Protocols

Detailed protocols are essential for the replication and interpretation of preclinical findings. Below are generalized methodologies based on standard practices in the field and descriptions from the cited literature.

Cell Lines and Culture

Human pancreatic cancer cell lines with known KRAS mutations (e.g., those with G12D mutations) are cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C and 5% CO₂.

In Vitro 3D Proliferation Assays

To better mimic the in vivo tumor environment, 3D proliferation assays are often used.[5]

-

Cell Seeding: Cells are seeded in ultra-low attachment plates to promote spheroid formation.

-

Treatment: After spheroids have formed, they are treated with varying concentrations of avutometinib, the combination agent, or vehicle control.

-

Viability Assessment: After a set incubation period (e.g., 72-96 hours), cell viability is measured using a luminescent assay (e.g., CellTiter-Glo® 3D) that quantifies ATP levels.

-

Data Analysis: Dose-response curves are generated to calculate IC50 values (the concentration of drug that inhibits 50% of cell growth). Synergy is calculated using models such as the Bliss independence or Loewe additivity model.

Western Blot Analysis

Western blotting is used to measure changes in protein expression and phosphorylation, confirming the mechanism of action.

-

Protein Extraction: Cells are treated with the drugs for a specified time, then lysed to extract total protein.

-

Electrophoresis & Transfer: Protein lysates are separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., p-ERK, total ERK, BIM, survivin, actin) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein levels are quantified relative to a loading control like actin.

In Vivo Xenograft Models

These models are critical for evaluating a drug's anti-tumor activity in a living organism.[18][19]

-

Cell Implantation: Immune-compromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically injected with human pancreatic cancer cells.[18][20] Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted, are also used for higher clinical relevance.[10]

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle, avutometinib alone, combination agent alone, combination therapy).

-

Treatment Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage for avutometinib).[20]

-

Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as a measure of toxicity. Primary endpoints often include tumor growth inhibition (TGI) and overall survival.[19]

Summary and Future Directions

Preclinical studies in pancreatic cancer models have robustly established avutometinib as a promising therapeutic agent, not as a standalone drug, but as the backbone for various combination strategies.[5] Its unique RAF/MEK clamp mechanism provides a more sustained inhibition of the critical MAPK pathway than other MEK inhibitors.[8] Synergistic activity has been demonstrated in combination with KRAS G12D inhibitors, FAK inhibitors, standard chemotherapy, and autophagy inhibitors.[2][5][13] The compelling preclinical data, particularly for the triplet combination of avutometinib, defactinib, and chemotherapy, has directly led to the initiation of clinical trials like RAMP 205, aiming to translate these findings into meaningful benefits for patients with this challenging disease.[3][13] Future preclinical work will likely focus on identifying additional synergistic combinations and elucidating mechanisms of acquired resistance to these novel therapies.

References

- 1. Experimental models of pancreas cancer: what has been the impact for precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Avutometinib/defactinib and gemcitabine/nab-paclitaxel combination in first-line metastatic pancreatic ductal adenocarcinoma: Initial safety and efficacy of phase 1b/2 study (RAMP 205). - ASCO [asco.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. verastem.com [verastem.com]

- 6. mskcc.org [mskcc.org]

- 7. Avutometinib plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]

- 8. verastem.com [verastem.com]

- 9. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cancernetwork.com [cancernetwork.com]

- 12. researchgate.net [researchgate.net]

- 13. onclive.com [onclive.com]

- 14. Autophagy as a therapeutic target in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combination of ERK and autophagy inhibition as a treatment approach for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective autophagy elicited by RAF→MEK→ERK inhibition suggests a treatment strategy for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Impact of Autophagy on Pancreatic Ductal Adenocarcinoma (PDAC) Development - MIT Comparative Media Studies/Writing [cmsw.mit.edu]

- 18. Pre-clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical immunotherapy studies using an orthotopic pancreatic cancer mouse model. - ASCO [asco.org]

- 20. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for Avutometinib's "Clamping" of the RAF/MEK Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766) is a first-in-class, orally available small molecule inhibitor that has demonstrated significant promise in the treatment of various solid tumors harboring mutations in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] Unlike traditional MEK inhibitors, avutometinib exhibits a unique dual mechanism of action, functioning as a "RAF/MEK clamp." This technical guide provides an in-depth exploration of the molecular basis for this clamping mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Avutometinib potently inhibits the kinase activity of MEK1 and MEK2.[3] Crucially, it also induces the formation of a dominant negative RAF/MEK complex, which prevents the phosphorylation and subsequent activation of MEK by upstream RAF kinases (ARAF, BRAF, and CRAF).[1][4] This dual action effectively shuts down the MAPK signaling cascade, while circumventing the compensatory reactivation of MEK that often limits the efficacy of MEK-only inhibitors.[1]

The RAF/MEK Signaling Pathway and Avutometinib's Point of Intervention

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as KRAS and BRAF, lead to its constitutive activation and uncontrolled cell growth.[5] Avutometinib intervenes at two critical junctures in this pathway.

Figure 1: The RAF/MEK/ERK Signaling Pathway and Avutometinib's Dual Inhibition.

Molecular Mechanism of the "Clamping" Action

The term "clamping" refers to avutometinib's ability to lock RAF and MEK in an inactive, non-signaling complex. This is achieved through a dual-pronged approach:

-

Direct Inhibition of MEK Kinase Activity: Avutometinib binds to MEK1 and MEK2, potently inhibiting their ability to phosphorylate their downstream target, ERK.[3]

-

Induction of a Dominant Negative RAF/MEK Complex: Avutometinib promotes the formation of a stable, inactive complex between RAF and MEK.[1][4] This "dominant negative" complex prevents RAF kinases from phosphorylating and activating MEK, effectively blocking the upstream signal propagation.[4] This mechanism is particularly advantageous as it mitigates the feedback reactivation of RAF that is often observed with MEK-only inhibitors.[1]

Figure 2: Avutometinib's 'Clamping' of the RAF/MEK Complex.

Quantitative Data

The potency of avutometinib has been characterized through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against key kinases in the MAPK pathway are summarized below.

| Kinase Target | IC50 (nM) | Reference |

| BRAF V600E | 8.2 | [Selleck Chemicals] |

| BRAF (wild-type) | 19 | [Selleck Chemicals] |

| CRAF | 56 | [Selleck Chemicals] |

| MEK1 | 160 | [Selleck Chemicals] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular basis of avutometinib's action.

In Vitro Kinase Inhibition Assay

This assay measures the ability of avutometinib to inhibit the phosphorylation of MEK by RAF kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant active RAF kinases (BRAF, BRAF V600E, CRAF)

-

Recombinant inactive MEK1 (as substrate)

-

Avutometinib (serial dilutions)

-

ATP

-

Kinase assay buffer

-

Phospho-MEK specific antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well plates

-

-

Procedure:

-

In a 96-well plate, add the recombinant RAF kinase, inactive MEK1, and varying concentrations of avutometinib to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Detect the level of MEK phosphorylation using a phospho-MEK specific antibody. This can be done via ELISA or by running the samples on an SDS-PAGE gel followed by Western blotting.

-

Quantify the signal and calculate the IC50 value of avutometinib for each RAF kinase.

-

Figure 3: Workflow for In Vitro Kinase Inhibition Assay.

Western Blot Analysis of MAPK Pathway Phosphorylation

This method is used to assess the effect of avutometinib on the phosphorylation status of MEK and ERK in cellular contexts.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cell lines (e.g., HeLa, KRAS-mutant colorectal cancer cell lines) in culture dishes.

-

Once cells reach desired confluency, treat with varying concentrations of avutometinib or vehicle control for a specified duration (e.g., 3 hours).[1]

-

For pathway activation, cells can be stimulated with a growth factor (e.g., EGF) for a short period before harvesting.[1]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of avutometinib required to inhibit the growth of cancer cell lines by 50%.

Methodology:

-

Cell Seeding:

-

Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of avutometinib for a specified period (e.g., 72 hours).

-

-

Viability Assessment (e.g., MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of avutometinib in a living organism.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Implant human cancer cell lines or patient-derived xenograft (PDX) models subcutaneously or orthotopically.[6]

-

-

Drug Administration:

-

Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Administer avutometinib (and/or other agents in combination studies) to the treatment group via a clinically relevant route, such as oral gavage.[6] The control group receives a vehicle.

-

Dosing can be daily or on an intermittent schedule.

-

-

Efficacy Evaluation:

-

Monitor tumor volume and animal body weight regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pERK).

-

-

Data Analysis:

-

Compare the tumor growth inhibition between the treatment and control groups.

-

Figure 4: General Workflow for In Vivo Xenograft Studies.

Conclusion

Avutometinib's unique "clamping" of the RAF/MEK complex represents a significant advancement in the targeted therapy of MAPK pathway-driven cancers. Its dual mechanism of inhibiting MEK kinase activity and preventing MEK phosphorylation by RAF leads to a more profound and durable suppression of this critical oncogenic signaling pathway. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this novel class of anti-cancer agents. Further structural studies, such as co-crystallography or cryo-electron microscopy of the avutometinib-RAF-MEK complex, will be invaluable in providing a more detailed atomic-level understanding of this unique clamping mechanism.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. A Study of Avutometinib (VS-6766) V. Avutometinib (VS-6766) + Defactinib in Recurrent Low-Grade Serous Ovarian Cancer with and Without a KRAS Mutation [clin.larvol.com]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. SIC50: Determining drug inhibitory concentrations using a vision transformer and an optimized Sobel operator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Avutometinib Potassium (CAS: 946128-90-1): A Technical Guide for Drug Development Professionals

Executive Summary

Avutometinib, also known as VS-6766, is a potent and novel small molecule inhibitor targeting the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1] As a dual RAF/MEK "clamp," it uniquely induces the formation of inactive RAF/MEK complexes, preventing MEK phosphorylation by all RAF isoforms (ARAF, BRAF, and CRAF) and subsequent ERK activation.[2][3] This mechanism offers a more complete shutdown of the pathway compared to conventional MEK-only inhibitors, which can be susceptible to feedback reactivation.[4] Avutometinib has shown significant preclinical anti-proliferative activity across a range of tumor cell lines, particularly those harboring KRAS mutations.[4][5] Clinically, it is most notably being developed in combination with the FAK (Focal Adhesion Kinase) inhibitor defactinib for the treatment of recurrent low-grade serous ovarian cancer (LGSOC), a population where MAPK pathway alterations are common.[6][7] This guide provides an in-depth overview of Avutometinib's properties, mechanism of action, and key experimental data to support ongoing research and development efforts.

Chemical and Physical Properties

Avutometinib potassium is a solid substance intended for research and investigational use.[8] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 946128-90-1 | [3] |

| Molecular Formula | C₂₁H₁₇FKN₅O₅S | [9] |

| Molecular Weight | 509.55 g/mol | [9] |

| Synonyms | VS-6766 potassium, RO5126766 potassium, CH5126766 potassium | [3] |

| Appearance | Solid | [8] |

| Water Solubility | Practically insoluble | [10] |

| DMSO Solubility | ≥ 94 mg/mL (199.38 mM) | [11] |

| pKa | 7.02 | [10] |

Mechanism of Action and Signaling Pathway

Avutometinib is a first-in-class RAF/MEK clamp that allosterically inhibits MAPK pathway signaling.[5] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers through mutations in genes like KRAS and BRAF.[10]

Unlike traditional MEK inhibitors, Avutometinib's dual action provides a more robust blockade. It binds directly to MEK and induces a stable, inactive complex with RAF, thereby preventing RAF from phosphorylating and activating MEK.[5] This "clamping" mechanism is effective against wild-type and mutant forms of BRAF.[5] By inhibiting both MEK kinase activity and the upstream activation of MEK, Avutometinib leads to a profound and sustained decrease in the phosphorylation of ERK (p-ERK), the final kinase in the cascade, ultimately inhibiting tumor cell growth and survival.[11]

Interestingly, treatment with Avutometinib can lead to a compensatory increase in the phosphorylation of Focal Adhesion Kinase (FAK).[10] This feedback activation of FAK is a known resistance mechanism to MAPK pathway inhibition.[1] This finding provides the scientific rationale for combining Avutometinib with a FAK inhibitor, such as defactinib, to create a more durable anti-tumor response.[1]

Preclinical and Clinical Data

In Vitro Activity

Avutometinib demonstrates potent anti-proliferative activity across a wide range of human cancer cell lines, particularly those with activating mutations in the MAPK pathway. The half-maximal inhibitory concentrations (IC₅₀) for both enzymatic activity and cell growth are in the nanomolar to low micromolar range.

| Target / Cell Line | Mutation Status | IC₅₀ / ED₅₀ | Assay Type | Reference(s) |

| Enzymatic Targets | ||||

| BRAFV600E | V600E | 8.2 nM | Kinase Assay | [5][11] |

| BRAF (wild-type) | WT | 190 nM | Kinase Assay | [5] |

| CRAF | WT | 56 nM | Kinase Assay | [5][11] |

| MEK1 | WT | 160 nM | Kinase Assay | [5][11] |

| Cell Lines | ||||

| SK-MEL-2 | NRAS | 28 nM | Cell Growth | [11] |

| MIAPaCa-2 (Pancreatic) | KRAS | 40 nM | Cell Growth | [11] |

| SW480 (Colorectal) | KRAS | 46 nM | Cell Growth | [11] |

| SK-MEL-28 (Melanoma) | BRAF V600E | 65 nM | Cell Growth | [11] |

| HCT116 (Colorectal) | KRAS G13D | 277 nM | Cell Growth | [11] |

| A549 (Lung) | KRAS G12S | 1.24 µM | Cell Viability | [5] |

| UTE1 (Endometrial) | KRAS G12V | 0.3 - 7.5 µM (range) | Cell Viability | [12] |

| UTE10 (Endometrial) | KRAS G12V | 0.3 - 7.5 µM (range) | Cell Viability | [12] |

Pharmacokinetics

Pharmacokinetic properties of Avutometinib have been characterized in both preclinical models and human clinical trials. The compound is orally bioavailable.

| Parameter | Value | Species/Context | Reference(s) |

| Tₘₐₓ (Time to Peak Plasma Conc.) | ~2 hours | Human (fasted) | [10] |

| Effect of Food | Cₘₐₓ decreased by 29%, no significant change in AUC | Human (high-fat meal) | [10] |

| Plasma Protein Binding | 99% | Human (in vitro) | [10] |

| Volume of Distribution (Vd/F) | 25 L | Human (steady-state) | [10] |

| Metabolism | Primarily CYP3A4 and non-enzymatic degradation | Human | [10] |

| Elimination Half-life (t₁/₂) | ~51 hours | Human | [10] |

| Apparent Oral Clearance (CL/F) | 0.3 L/h | Human | [10] |

| Excretion | 52% in urine (3.2% unchanged), 39% in feces (9.5% unchanged) | Human (radiolabeled dose) | [10] |

Note: Detailed human PK parameters such as Cₘₐₓ and AUC are being formally assessed in ongoing clinical trials, including NCT05074810 and NCT06072781.[13][14]

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize Avutometinib.

In Vitro Cell Viability Assay (MTT/MTS-based)

This protocol is designed to determine the IC₅₀ of Avutometinib in a panel of cancer cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. verastem.com [verastem.com]

- 3. A single arm phase 1/2 trial of abemaciclib + avutometinib (VS-6766) + fulvestrant in metastatic HR+/HER2- breast cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 4. verastem.com [verastem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. onclive.com [onclive.com]

- 7. targetedonc.com [targetedonc.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Validate User [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Phase 1/2 Study of Avutometinib (VS-6766) + Sotorasib With or Without Defactinib in KRAS G12C NSCLC Patients | Clinical Research Trial Listing [centerwatch.com]

- 12. clinicaltrial.be [clinicaltrial.be]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Avutometinib Potassium in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib, also known as VS-6766, is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers due to mutations in genes such as KRAS, NRAS, and BRAF, leading to uncontrolled cell proliferation and survival.[3] Avutometinib acts as a "RAF/MEK clamp," inducing the formation of an inactive RAF/MEK complex and preventing MEK phosphorylation by RAF.[1][4] This dual action provides a more complete shutdown of the pathway compared to inhibitors that target only MEK. These application notes provide detailed protocols for in vitro studies of avutometinib in cancer cell lines.

Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK cascade is a critical intracellular signaling pathway that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting tumorigenesis. Avutometinib's unique mechanism of action as a RAF/MEK clamp allows it to effectively inhibit this pathway, even in the context of upstream mutations.

Data Presentation: In Vitro Efficacy of Avutometinib

Avutometinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring mutations in the MAPK pathway. The half-maximal inhibitory concentration (IC50) values for avutometinib in various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Relevant Mutation(s) | Avutometinib IC50 (nM) | Reference |

| UTE1 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |

| UTE3 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |

| UTE10 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |

| UTE11 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |

| SK-MEL-28 | Melanoma | BRAF V600E | 65 | [6] |

| SK-MEL-2 | Melanoma | NRAS | 28 | [6] |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 40 | [6] |

| SW480 | Colorectal Cancer | KRAS G12V | 46 | [6] |

| HCT116 | Colorectal Cancer | KRAS G13D | 277 | [6] |

| Ba/F3 | Pro-B Cell Line | KRAS G12C | 14 | [7] |

| Ba/F3 | Pro-B Cell Line | KRAS G12D | 7 | [7] |

| Ba/F3 | Pro-B Cell Line | KRAS G12C/R68S | < 15 | |

| Ba/F3 | Pro-B Cell Line | KRAS G12C/H95D | < 15 | |

| Ba/F3 | Pro-B Cell Line | KRAS G12C/Y96C | < 15 |

*Note: The reference for UTE cell lines provides a range for the IC50 values.

Experimental Protocols

The following are detailed protocols for common in vitro experiments to assess the efficacy of avutometinib.

Experimental Workflow Overview

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of avutometinib in a 96-well plate format.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)

-

Avutometinib potassium

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well flat-bottom sterile tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a 10 mM stock solution of avutometinib in DMSO.

-

Perform serial dilutions of the avutometinib stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After 72 hours, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.